
2,4,6,8-Decatetraenoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Decatetraenoic acid is an organic compound with the molecular formula C10H12O2. It is characterized by the presence of four conjugated double bonds within its ten-carbon chain, making it a polyunsaturated fatty acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Decatetraenoic acid typically involves the use of specific starting materials and catalysts. One common method involves the condensation of vicinal dicarbonyl compounds with urea or methylurea, catalyzed by heteropolyoxometalates such as Keggin-type H3PW12O40 . The reaction conditions are environmentally benign and simple, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of 2,4,6,8-Decatetraenoic acid may involve more scalable and cost-effective methods. For instance, the chlorination of 2,4-diamino-6-hydroxypyrimidine under the action of phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water, is a method used for related compounds
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6,8-Decatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The double bonds in 2,4,6,8-Decatetraenoic acid can participate in substitution reactions, where atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce saturated fatty acids. Substitution reactions can introduce different functional groups into the molecule, creating a variety of derivatives .
Applications De Recherche Scientifique
2,4,6,8-Decatetraenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids and their reactions.
Biology: Research on its biological activity and interactions with enzymes and other biomolecules is ongoing.
Medicine: Potential therapeutic applications are being explored, particularly in the context of lipid metabolism and related diseases.
Industry: It is used in the synthesis of specialized materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism by which 2,4,6,8-Decatetraenoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can interact with enzymes involved in lipid metabolism, influencing their activity and the overall metabolic pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Decadienal: A related compound with two double bonds, known for its role in lipid oxidation and flavor development in foods.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar structural features and are studied for their antiproliferative activity.
Uniqueness
2,4,6,8-Decatetraenoic acid is unique due to its four conjugated double bonds, which confer distinct chemical and physical properties. This structural feature makes it particularly interesting for research in various scientific fields, as it can undergo a wide range of chemical reactions and interact with different biological targets .
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
deca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12) |
Clé InChI |
XJMGDZBZBKBSLJ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


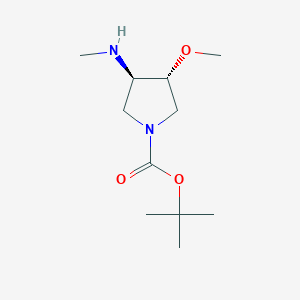
![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113275.png)
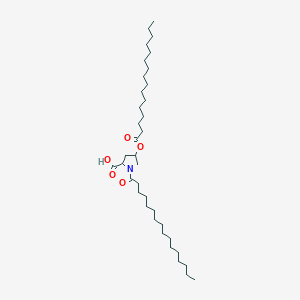
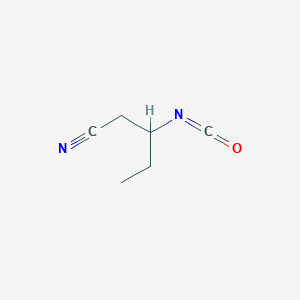
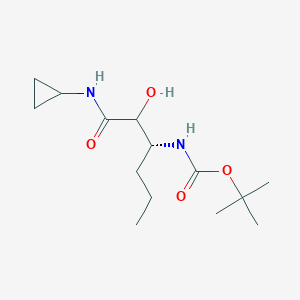
![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)
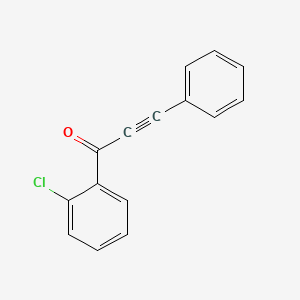
![5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14113306.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-](/img/structure/B14113308.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)

![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B14113333.png)

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14113346.png)
